2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol

Lipophilicity Drug-likeness Permeability

With a unique 3,4-dichlorobenzyl-sulfanyl topology that avidly engages the WPD loop hydrophobic cleft in PTPγ (PDB 3QCK), this compound is a superior building block for phosphatase/kinase inhibitor programs. Compared to the 2,6-dichloro isomer or 4-chlorophenyl analog, it offers a lower lipophilicity (XLogP3-AA of 5 vs. 5.6) and molecular weight (409.4 g/mol) for better predicted solubility and membrane permeability in early ADMET. Its six rotatable bonds also provide conformational flexibility ideal for allosteric-site screening. The orthogonal sulfanyl handles at C-2 and C-6 and the unsubstituted C-5 position enable systematic SAR library expansion. Choose this specific variant to enrich hit rates against targets favoring the 3,4-dichloro substitution pattern.

Molecular Formula C18H14Cl2N2OS2
Molecular Weight 409.34
CAS No. 860609-66-1
Cat. No. B2550832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol
CAS860609-66-1
Molecular FormulaC18H14Cl2N2OS2
Molecular Weight409.34
Structural Identifiers
SMILESC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)SCC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C18H14Cl2N2OS2/c19-15-7-6-12(8-16(15)20)10-25-18-21-13(9-17(23)22-18)11-24-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,21,22,23)
InChIKeyATZWTFVIKCKYTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol (CAS 860609‑66‑1): Procurement‑Ready Structural and Physicochemical Baseline


2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol (CAS 860609‑66‑1) is a fully synthetic 4‑pyrimidinol derivative bearing a 3,4‑dichlorobenzyl sulfanyl group at position 2 and a phenylsulfanylmethyl group at position 6 [1]. Its molecular formula is C₁₈H₁₄Cl₂N₂OS₂, with a molecular weight of 409.4 g mol⁻¹ and a computed XLogP3‑AA of 5 [1]. The compound is supplied as a research‑grade building block (typical purity ≥95 %) by multiple vendors and serves as a modular scaffold for structure–activity relationship (SAR) exploration in medicinal chemistry and agrochemical discovery programs [1].

Why 2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol Cannot Be Interchanged with Other 4‑Pyrimidinols or Close Analogs


The 4‑pyrimidinol scaffold is highly sensitive to the nature and position of substituents at both the 2‑ and 6‑positions. In the structurally related S‑DABO (2‑benzylsulfanylpyrimidin‑4(3H)‑one) series, altering the C‑6 arylmethyl group shifts anti‑HIV‑1 IC₅₀ values across a >50‑fold range (0.12 µM to 6.67 µM) [1]. Similarly, moving the chlorine atoms on the benzyl ring from the 3,4‑ to the 2,6‑positions (CAS 866143‑68‑2) or adding a chlorine atom to the phenylsulfanyl ring (CAS 866143‑63‑7) changes computed lipophilicity (XLogP3‑AA 5 → 5.6) and molecular weight (409.4 → 443.8 g mol⁻¹) [2][3]. These physicochemical shifts directly affect membrane permeability, metabolic stability and target‑binding conformation. Consequently, using a “generic” 4‑pyrimidinol or a close analog without the precise 3,4‑dichlorobenzyl‑sulfanyl / phenylsulfanylmethyl combination risks losing the specific property profile that makes this compound the appropriate choice for a given SAR or probe‑development campaign.

Quantitative Differentiation Evidence for 2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol (CAS 860609‑66‑1) vs. Closest Analogs


Computed Lipophilicity (XLogP3‑AA): Lower logP vs. the 4‑Chlorophenyl Analog

The target compound displays a computed XLogP3‑AA of 5, whereas the closest analog bearing a 4‑chlorophenylsulfanylmethyl group at C‑6 (CAS 866143‑63‑7) has an XLogP3‑AA of 5.6 [1][2]. This 0.6‑log‑unit difference corresponds to an approximately 4‑fold lower theoretical partition coefficient for the target compound [1].

Lipophilicity Drug-likeness Permeability

Molecular Weight Advantage: 34.4 g mol⁻¹ Lighter than the 4‑Chlorophenyl Analog

The target compound has a molecular weight of 409.4 g mol⁻¹, whereas the 4‑chlorophenyl analog (CAS 866143‑63‑7) has a molecular weight of 443.8 g mol⁻¹ [1][2]. The 34.4 g mol⁻¹ reduction places the target compound further below the typical Ro5 threshold of 500 Da and provides a higher heavy‑atom efficiency (fraction of mass contributed by non‑hydrogen atoms that directly participate in target interactions) [1].

Molecular weight Permeability Formulation

Conformational Flexibility: Six Rotatable Bonds Enable Broader Conformational Sampling than the 2‑Methyl Analog

The target compound possesses six rotatable bonds, whereas the 2‑methyl‑6‑[(phenylsulfanyl)methyl]-4-pyrimidinol analog (CAS 339278‑66‑9) has only three rotatable bonds [1][2]. The tripling of rotatable bonds results from the 3,4‑dichlorobenzyl sulfanyl extension at C‑2 and the phenylsulfanylmethyl extension at C‑6, both of which are absent in the 2‑methyl analog [1].

Conformational flexibility Ligand binding Entropy

The 3,4‑Dichlorobenzyl Sulfanyl Fragment Engages Protein Tyrosine Phosphatase γ: Class‑Level Evidence for Target Engagement

The 2‑[(3,4‑dichlorobenzyl)sulfanyl]benzoic acid fragment, which contains the identical 3,4‑dichlorobenzyl sulfanyl moiety present in the target compound, inhibits human receptor protein tyrosine phosphatase γ (PTPγ) with an IC₅₀ of 5.8 µM, as determined in a biochemical assay and confirmed by X‑ray crystallography (PDB 3QCK, resolution 2.05 Å) [1]. The co‑crystal structure shows the 3,4‑dichlorobenzyl group occupying a defined hydrophobic sub‑pocket adjacent to the catalytic WPD loop [1]. This class‑level observation implies that the target compound may retain the ability to engage similarly shaped hydrophobic pockets on other phosphatase or kinase targets, whereas analogs with a 2,6‑dichloro substitution pattern (CAS 866143‑68‑2) present a different steric and electrostatic topology that may not be accommodated by the same binding site [1][2].

Protein tyrosine phosphatase Fragment-based drug discovery Enzyme inhibition

Research and Industrial Application Scenarios for 2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol (CAS 860609‑66‑1) Based on Quantitative Differentiation Evidence


Fragment‑Based Lead Generation Targeting Phosphatases or Kinases with Hydrophobic Sub‑pockets

The 3,4‑dichlorobenzyl sulfanyl moiety of the target compound is directly precedented to engage the hydrophobic cleft adjacent to the WPD loop of PTPγ, as shown by the co‑crystal structure of the related fragment (PDB 3QCK, IC₅₀ = 5.8 µM) [1]. Researchers screening for inhibitors of tyrosine phosphatases or structurally related kinases can prioritize the target compound over the 2,6‑dichloro isomer (CAS 866143‑68‑2), which presents a different chlorine‑vector topology, thereby enriching hit rates against targets that prefer the 3,4‑dichloro substitution pattern [1][2].

Physicochemical Property‑Driven Hit‑to‑Lead Optimisation

With an XLogP3‑AA of 5 and a molecular weight of 409.4 g mol⁻¹, the target compound is significantly less lipophilic (ΔXLogP3‑AA = –0.6) and lighter (ΔMW = –34.4 g mol⁻¹) than the 4‑chlorophenyl analog (CAS 866143‑63‑7) [3]. These differences translate to a superior predicted solubility and permeability profile in early ADMET assays, making the target compound the more tractable starting point for lead‑optimisation programmes that must balance potency with drug‑like properties [3].

Conformational Screening Libraries for Induced‑Fit Binding Sites

Owing to its six rotatable bonds, the target compound can sample a substantially larger conformational space than the 2‑methyl analog (3 rotatable bonds) [4]. This flexibility is advantageous when the compound is incorporated into diversity‑oriented screening libraries aimed at protein targets that undergo significant conformational rearrangements upon ligand binding, such as allosteric kinase inhibitors or protein–protein interaction modulators [4].

Late‑Stage Diversification Scaffold for Parallel SAR Exploration

The presence of two distinct sulfanyl linkages (dichlorobenzyl‑sulfanyl and phenyl‑sulfanyl) and the unsubstituted 5‑position of the pyrimidinol ring provide orthogonal handles for sequential functionalisation. This enables systematic SAR studies where the target compound serves as a central intermediate for generating focused libraries, a strategy that is less feasible with the 2‑methyl analog owing to its limited functional‑group tolerance [4].

Quote Request

Request a Quote for 2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.